Benvitimod

Catalog No.
S520783
CAS No.
79338-84-4
M.F
C17H18O2
M. Wt
254.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benvitimod

CAS Number

79338-84-4

Product Name

Benvitimod

IUPAC Name

5-[(E)-2-phenylethenyl]-2-propan-2-ylbenzene-1,3-diol

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

InChI

InChI=1S/C17H18O2/c1-12(2)17-15(18)10-14(11-16(17)19)9-8-13-6-4-3-5-7-13/h3-12,18-19H,1-2H3/b9-8+

InChI Key

ZISJNXNHJRQYJO-CMDGGOBGSA-N

SMILES

CC(C)C1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O

Solubility

Soluble in DMSO

Synonyms

2-isopropyl-5-(2-phenylethenyl)benzene-1,3-diol, 3,5-DH4IS, 3,5-dihydroxy-4-isopropylstilbene, 5-(2-phenylethenyl)-2-isopropyl-1,3-benzenediol, benvitimod, GSK2894512, tapinarof, WBI-1001

Canonical SMILES

CC(C)C1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O

Isomeric SMILES

CC(C)C1=C(C=C(C=C1O)/C=C/C2=CC=CC=C2)O

Description

The exact mass of the compound Benvitimod is 254.1307 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Resorcinols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Clinical Trials on Psoriasis

Several randomized controlled trials (RCTs) have investigated the effectiveness of benvitimod for psoriasis. These studies compared the drug to a placebo cream and evaluated factors like:

  • Psoriasis Area and Severity Index (PASI) score: Measures the severity of psoriasis based on redness, scaling, and thickening of plaques.
  • Physician Global Assessment (PGA) score: A doctor's assessment of overall psoriasis severity.
  • Body Surface Area (BSA): Percentage of body covered by psoriasis plaques.

These RCTs found that benvitimod treatment led to greater improvement in PASI, PGA, and BSA scores compared to placebo after a 12-week period. You can find a detailed analysis of these trials in this systematic review:

  • Application of benvitimod on psoriasis: A systematic review and meta-analysis of randomized controlled trials ResearchGate:

Future Research Directions

While current research suggests promise, further studies are needed to solidify our understanding of benvitimod. Ongoing investigations may explore:

  • Long-term efficacy and safety: How well does benvitimod work in the long run, and are there any associated side effects with extended use?
  • Mechanism of action: Exactly how does benvitimod improve psoriasis symptoms?
  • Comparison with other treatments: How does benvitimod stack up against existing psoriasis medications?

Benvitimod is a synthetic small molecule that acts as an aryl hydrocarbon receptor modulator. It has garnered attention for its potential therapeutic applications, particularly in dermatology, such as the treatment of mild-to-moderate plaque psoriasis. The compound has shown efficacy in clinical trials, indicating its ability to improve skin conditions by modulating biological pathways involved in inflammation and skin cell proliferation .

  • Methylation: Starting with 3,5-dihydroxyl-4-isopropyl acid, the compound undergoes methylation to produce 3,5-dimethoxy-4'-isopropyl acid ester.
  • Reduction: This ester is then reduced to form 3,5-dimethoxy-4'-isopropyl benzene methyl alcohol.
  • Oxidation: The alcohol is oxidized to yield 3,5-dimethoxy-4'-isopropyl benzaldehyde.
  • Condensation: A condensation reaction leads to the formation of 3,5-dimethoxy-4'-isopropyl toluylene.
  • Decarboxylation: This compound undergoes decarboxylation to produce the final product, cis-benvitimod .

Benvitimod exhibits significant biological activity through its modulation of the aryl hydrocarbon receptor pathway. Research indicates that it can inhibit keratinocyte proliferation by affecting the JAK/STAT signaling pathway, which is crucial in regulating inflammatory responses and cell growth in skin disorders . Additionally, it has been shown to upregulate proteins like filaggrin and involucrin, which are important for skin barrier function .

The synthesis of benvitimod can be achieved through various methods:

  • Demethylation: Different demethylation reagents have been explored, including trimethyl silane and hydrogen bromide/acetic acid. Each method presents unique challenges regarding yield and operational difficulty.
  • Catalytic Reduction: Catalysts such as palladium acetate and iron carbonyl complexes are employed to facilitate specific reactions during the synthesis process .
  • Reflux Techniques: Refluxing with specific solvents is often used to enhance reaction rates and yields during the synthesis stages .

Benvitimod's primary application is in dermatology, specifically for treating plaque psoriasis. Clinical trials have demonstrated its effectiveness compared to existing treatments like calcipotriol ointment. It has also shown potential in managing other skin conditions due to its anti-inflammatory properties and ability to modulate skin cell behavior .

Studies indicate that benvitimod interacts with various cellular pathways:

  • Aryl Hydrocarbon Receptor Pathway: Benvitimod acts as a modulator of this receptor, influencing immune responses and keratinocyte behavior.
  • JAK/STAT Pathway: Its inhibitory effects on keratinocyte proliferation are mediated through this pathway, highlighting its potential as a therapeutic agent in inflammatory skin diseases .

Benvitimod shares structural and functional similarities with several compounds used in dermatological therapies. Below is a comparison highlighting its uniqueness:

CompoundMechanism of ActionPrimary UseUnique Features
BenvitimodAryl hydrocarbon receptor modulatorPlaque psoriasisModulates multiple pathways; high efficacy in clinical trials
TapinarofAryl hydrocarbon receptor modulatorPlaque psoriasisNatural compound; broader anti-inflammatory effects
CalcipotriolVitamin D analoguePsoriasisIncreases calcium absorption; less effective than benvitimod in trials
ApremilastPhosphodiesterase 4 inhibitorPsoriasis, psoriatic arthritisOral administration; systemic effects

Benvitimod stands out due to its specific mechanism targeting both keratinocyte proliferation and inflammation through the aryl hydrocarbon receptor pathway, making it a promising candidate for future dermatological therapies.

The synthetic approaches to Benvitimod, chemically known as (E)-3,5-dihydroxy-4-isopropylstilbene, have evolved significantly since its discovery as a bacterial natural product from Photorhabdus luminescens [1] [2]. The compound belongs to the hydroxystilbene family and represents a first-in-class therapeutic aryl hydrocarbon receptor modulator [3].

The earliest synthetic methodologies for Benvitimod synthesis emerged in 2011 with the publication of fundamental routes by research groups working on this novel therapeutic compound [4]. Initial approaches focused on adapting classical stilbene synthesis methodologies, including Wittig reactions, Perkin condensations, and Horner-Wadsworth-Emmons reactions, to accommodate the specific substitution pattern required for Benvitimod [5] [6].

A significant milestone in the historical development occurred in 2015 with the comprehensive work by Zhang and colleagues, who developed a systematic eight-step synthesis starting from 3,5-dihydroxybenzoic acid [5] [6]. This research established the first complete synthetic pathway with detailed optimization of each reaction step, providing yields and reaction conditions that could serve as a foundation for further development.

The industrial development phase began with patent filings starting in 2011, including CN103172497A for industrialized production processes [7]. Subsequent patents CN103992212A (2014) [8] and CN103265412A (2013) [9] introduced alternative synthetic approaches, including cis-isomer synthesis and microwave-assisted methodologies, respectively.

Key Intermediate Compounds in Production

The synthesis of Benvitimod involves several critical intermediate compounds that serve as building blocks in the multi-step synthetic pathway. The key intermediates identified in the established synthetic routes include:

3,5-Dihydroxy-4-isopropylbenzoic acid (Compound 3) serves as the primary isopropylated starting material with molecular formula C₁₀H₁₂O₄ and melting point of 182°C [5]. This intermediate is obtained through isopropylation of 3,5-dihydroxybenzoic acid using 80% sulfuric acid at 60-65°C, achieving yields of 82% [5].

Methyl 3,5-dimethoxy-4-isopropylbenzoate (Compound 4) represents the protected ester intermediate (C₁₃H₁₈O₄, melting point 108°C) [5]. This compound is synthesized through esterification and etherification using methyl iodide and potassium carbonate in dimethylformamide, achieving 93% yield [5].

3,5-Dimethoxy-4-isopropylbenzyl alcohol (Compound 5) serves as the reduced alcohol intermediate (C₁₂H₁₈O₃, melting point 100°C) [5]. The reduction is accomplished using sodium borohydride in methanol under tetrahydrofuran reflux conditions, providing 96% yield [5].

3,5-Dimethoxy-4-isopropylbenzaldehyde (Compound 6) functions as the aldehyde component for condensation reactions (C₁₂H₁₆O₃, melting point 62°C) [5]. This intermediate is prepared through oxidation using dimethyl sulfoxide and acetic anhydride at room temperature, yielding 91% [5].

Perkin Condensation Product (Compound 7) is (E)-3-(3,5-dimethoxy-4-isopropylphenyl)-2-phenylacrylic acid (C₂₀H₂₂O₄, melting point 202°C) [5]. This compound forms the stilbene skeleton through condensation with phenylacetic acid under optimized conditions using sodium acetate as catalyst [5].

Protected Stilbene Intermediate (Compound 8) is (Z)-3,5-dimethoxy-4-isopropylstilbene (C₁₉H₂₂O₂, melting point 58°C) [5]. This represents the final protected form before demethylation to yield the target compound [5].

Patented Industrial Synthesis Methodologies

Several patented methodologies have been developed for the industrial-scale synthesis of Benvitimod, each addressing specific aspects of process optimization and scalability.

Patent CN103172497A (2011) describes an industrialized production process specifically designed for treating psoriasis [7]. This patent emphasizes scalable manufacturing approaches suitable for commercial production, addressing the need for reliable industrial synthesis methodologies [7].

Patent CN103992212A (2014) presents a comprehensive synthesis method for cis-Benvitimod and its applications [8]. The methodology involves sequential methylation, reduction, oxidation, condensation, decarboxylation, and demethylation steps [8]. The patent specifically addresses the synthesis of the Z-isomer configuration, which is important for understanding stereochemical control in the manufacturing process [8].

Patent CN103265412A (2013) introduces a method for preparing Benvitimod from (E)-3,5-dimethoxy-4-isopropyl stilbene using microwave-assisted demethylation [9]. The patent describes using aluminum trichloride as a demethylation reagent with microwave heating at 80-90°C and 400-500W for 10-20 minutes [10]. This approach achieves lower reaction temperatures, easier operation, and improved reaction yield and purity compared to conventional methods [10].

Patent CN115894186B (2022) describes a synthesis method for Benvitimod intermediates, specifically focusing on 3,5-dimethoxy-4-isopropylbenzaldehyde synthesis [11]. The patent emphasizes high purity, high yield, environmental friendliness, and simple post-treatment suitable for industrial production [11].

United States Patent 10,647,649 provides processes for preparing tapinarof (Benvitimod) and novel intermediates [12]. This patent describes preparation from (E)-2-chloro-2-isopropyl-5-styrylcyclohexane-1,3-dione and includes crystal forms of the compound [12]. The patent is assigned to Dermavant Sciences GmbH and represents the current industrial standard for commercial production [12].

Green Chemistry Approaches for Scalability

The development of environmentally sustainable synthesis methods for Benvitimod has become increasingly important as production scales up for commercial applications. Several green chemistry principles have been applied to improve the environmental profile of Benvitimod synthesis.

Microwave-Assisted Synthesis represents a significant advancement in green chemistry approaches for Benvitimod production [10] [9]. The microwave-assisted demethylation method using aluminum trichloride reduces reaction temperatures from conventional 180-190°C to 80-90°C, significantly decreasing energy consumption [10]. The method employs multiple microwave cycles with different power levels to optimize efficiency while maintaining high yields [10].

Solvent Selection and Minimization has been addressed through the development of more environmentally acceptable oxidation conditions [5]. The replacement of chromium-based oxidants with dimethyl sulfoxide and acetic anhydride provides an environmentally acceptable alternative with convenient work-up procedures [5]. This approach eliminates the use of toxic chromium reagents that pose environmental and health risks [5].

Catalyst Development focuses on the use of more sustainable catalytic systems. The application of aluminum trichloride with N,N-dimethylaniline for demethylation operates at milder conditions (110°C) compared to alternative methods requiring 180-190°C [5]. This system prevents the Z to E isomerization that occurs at higher temperatures, improving selectivity while reducing energy requirements [5].

Atom Economy Optimization has been implemented through improved reaction sequences that minimize waste generation [4]. The development of more efficient synthetic routes achieving 40.3-48.1% total yield represents significant improvement in atom economy compared to earlier methods [4].

Alternative Synthetic Strategies include the exploration of visible-light-induced cross-coupling reactions for stilbene synthesis [13]. These methodologies use green light-emitting diodes as light sources and organophotoredox catalysts under transition-metal-free conditions, providing environmentally benign alternatives to traditional metal-catalyzed processes [13].

Critical Process Parameters and Yield Optimization

The optimization of Benvitimod synthesis requires careful control of multiple process parameters across each synthetic step to achieve maximum yield and purity while maintaining process robustness.

Isopropylation Optimization requires precise temperature control at 60-65°C using 80% sulfuric acid concentration [5]. Higher temperatures lead to increased formation of isopropyl 3,5-dihydroxybenzoate and isopropyl 3,5-dihydroxy-4-isopropylbenzoate side products, reducing the yield of the desired 3,5-dihydroxy-4-isopropylbenzoic acid [5]. The optimized conditions achieve 82% yield while preventing unwanted side reactions [5].

Esterification and Etherification Parameters utilize methyl iodide with potassium carbonate in dimethylformamide at room temperature for 2 hours [5]. This rapid reaction achieves 93% yield through careful selection of base and solvent systems [5]. The use of potassium carbonate as base and dimethylformamide as solvent provides optimal reactivity while maintaining mild reaction conditions [5].

Reduction Conditions employ sodium borohydride in methanol under tetrahydrofuran reflux for 4 hours, achieving 96% yield [5]. This represents a mild alternative to lithium aluminum hydride, providing excellent yields while improving safety and handling characteristics [5]. The reaction temperature of 25°C instead of 0°C prevents accumulation of reactants at low temperatures, ensuring complete conversion [14].

Oxidation Parameter Optimization utilizes dimethyl sulfoxide with acetic anhydride at room temperature for 2 hours, providing 91% yield [5]. This method offers convenient work-up procedures and environmentally acceptable conditions compared to chromium-based oxidants [5]. The system avoids the formation of troublesome emulsions and toxic chromium residues while maintaining high efficiency [5].

Perkin Condensation Critical Parameters require careful optimization of catalyst selection, reaction time, and temperature [5]. Sodium acetate proves superior to potassium acetate as catalyst, with optimal conditions using a 2.5:1 molar ratio of sodium acetate to aldehyde at 138°C for 16 hours [5]. These conditions achieve 57% yield while minimizing the formation of (E)-3-(3,5-dimethoxy-4-isopropylphenyl)acrylic acid impurity [5].

Decarboxylation Process Control employs copper powder with quinoline at 190°C for 4 hours [5]. Strict temperature and time control prevents Z-isomer rearrangement to E-isomer, which occurs readily above 200°C [5]. The optimized conditions achieve 73% yield while maintaining stereochemical integrity [5].

Demethylation Optimization uses aluminum trichloride with N,N-dimethylaniline at 110°C for 3 hours, providing 58% yield [5]. These mild conditions prevent Z to E isomerization that occurs with alternative methods requiring 180-190°C [5]. The system offers convenient work-up procedures while maintaining the desired stereochemical configuration [5].

Process Monitoring and Quality Control parameters include high-performance liquid chromatography methods for monitoring intermediate purity and stereochemical composition [5]. Analytical methods have been developed for compounds 7 and 9 using acetonitrile/water mobile phases at 297 nm wavelength, and for compounds 8 and 10 using acetonitrile/water at 317 nm wavelength [5]. These analytical procedures ensure process control and product quality throughout the synthetic sequence [5].

Chromatographic methods serve as the cornerstone for benvitimod purity assessment and impurity profiling. High Performance Liquid Chromatography provides robust separation capabilities for benvitimod and its related substances, utilizing reversed-phase methodology with optimized stationary phase selection [1]. The established analytical framework employs an Ultra C18 column (150×2.1 mm, 5.0 μm particle size) with mobile phase composition of acetonitrile and water (76.65:23.35, v/v) containing 0.2 mmol/L ammonium formate, delivered at 300 μL/min flow rate [2] [1].

Ultra Performance Liquid Chromatography demonstrates superior analytical performance compared to conventional High Performance Liquid Chromatography methodologies. The enhanced separation efficiency is achieved through sub-2-micron particle technology, specifically utilizing ACQUITY Ultra Performance Liquid Chromatography Bridged Ethyl Hybrid C18 columns (50×2.1 mm, 1.7 μm) [3]. This configuration enables significant reduction in analysis time while maintaining or improving resolution quality. The optimized gradient elution system employs 0.01% (v/v) trifluoroacetic acid in both aqueous and organic phases, with flow rate optimization at 0.5 mL/min and column temperature maintained at 25°C [4].

ParameterHigh Performance Liquid Chromatography MethodUltra Performance Liquid Chromatography Method
Column TypeUltra C18ACQUITY UPLC BEH C18
Column Dimensions150×2.1 mm50×2.1 mm
Particle Size5.0 μm1.7 μm
Mobile Phase ACH3CN:H2O (76.65:23.35)0.01% (v/v) TFA in water
Mobile Phase BWith 0.2 mmol/L NH4COOH0.01% (v/v) TFA in acetonitrile
Flow Rate300 μL/min0.5 mL/min
Column TemperatureAmbient25°C
Detection WavelengthUV detection270 nm
Injection Volume20 μL1.5 μL
Run Time15-20 min8-10 min
Detection ModeReversed PhaseGradient elution

The chromatographic development strategy incorporates systematic screening of stationary phases and mobile phase pH optimization to achieve optimal separation selectivity [5]. Peak purity assessment utilizes ultraviolet diode-array detection combined with mass spectrometric confirmation, ensuring analytical specificity for benvitimod determination in the presence of potential co-eluting substances [6] [7].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of benvitimod reveals characteristic fragmentation pathways that facilitate structural confirmation and impurity differentiation. Electrospray ionization in negative ion mode generates the molecular ion [M-H]⁻ at m/z 253.1, corresponding to the deprotonated benvitimod molecule [2] [1]. The primary fragmentation pathway involves loss of the propyl side chain, yielding the base peak at m/z 211.0 through alpha-cleavage adjacent to the aromatic system.

Multiple reaction monitoring transitions provide enhanced selectivity and sensitivity for quantitative applications. The most intense transition m/z 253.1 → 211.0 serves as the quantitation channel, while confirmatory transitions at m/z 253.1 → 193.0 and m/z 253.1 → 165.0 enable structural verification [2]. These fragmentation patterns reflect the characteristic loss of isopropyl substituents and subsequent aromatic rearrangements typical of stilbene derivatives.

ParameterESI Negative ModeMultiple Reaction Monitoring
Ionization ModeElectrospray IonizationTandem MS
Molecular Ion [M-H]⁻253.1253.1 → 211.0 (quantitation)
Primary Fragment (m/z)211.0253.1 → 193.0 (confirmation)
Secondary Fragment (m/z)193.0253.1 → 165.0 (structural)
Collision Energy20-30 eVOptimized per transition
Capillary Voltage3.0 kV3.5 kV
Source Temperature120°C150°C
Desolvation Temperature350°C400°C
Cone Gas Flow50 L/h50 L/h
Desolvation Gas Flow600 L/h800 L/h

The fragmentation mechanism follows predictable patterns consistent with hydroxystilbene chemistry. Alpha-cleavage represents the dominant fragmentation pathway, resulting in benzylic cation formation with subsequent elimination reactions [8]. McLafferty rearrangement contributes to minor fragmentation channels, particularly in heated ionization conditions, though this pathway shows reduced intensity compared to direct bond cleavage mechanisms [9].

High-resolution mass spectrometry enables accurate mass determination and elemental composition assignment for unknown degradation products and impurities. Time-of-flight and Orbitrap technologies provide mass accuracy within 5 ppm, facilitating confident molecular formula assignment for structural elucidation purposes [6] [10].

Quantitative Nuclear Magnetic Resonance Validation Strategies

Quantitative Nuclear Magnetic Resonance spectroscopy represents a primary analytical technique for absolute purity determination of benvitimod reference standards. The methodology demonstrates metrological traceability through direct proportionality between signal intensity and nuclear population, eliminating requirements for compound-specific calibration standards [11] [12]. Optimized experimental conditions include single-pulse excitation with sufficient relaxation delays (10 seconds) to ensure complete nuclear relaxation between acquisitions.

Internal standard methodology employs certified reference materials including tetramethylsilane or maleic acid for accurate quantitative assessment [13] [11]. Sample preparation protocols utilize deuterated solvents (DMSO-d6 or CDCl3) with precisely weighed internal standards to establish molar ratio relationships. The analytical protocol encompasses linearity assessment across 80-120% concentration ranges, demonstrating correlation coefficients exceeding 0.995 [13].

ParameterQuantitative ¹H NMRStructural Elucidation
Field Strength400-600 MHz500-800 MHz
Probe Type5 mm BBO5 mm TCI CryoProbe
Solvent SystemDMSO-d6/CDCl3Multiple deuterated
Internal StandardTMS/Maleic acidInternal/External
Pulse SequenceSingle pulse (30° flip)2D NMR suite
Acquisition Time4.0 sVariable
Relaxation Delay10 s1-5 s
Number of Scans32-6416-512
Temperature298 K298-318 K
Spectral Width12 ppmOptimized

Validation parameters demonstrate method robustness with relative standard deviation values below 1.0% for replicate determinations [11]. Accuracy assessment through recovery studies yields results within 98.8-99.9% of theoretical values, confirming method reliability for pharmaceutical quality control applications [13]. The technique provides orthogonal confirmation to chromatographic purity methods, particularly valuable for primary reference standard certification.

Two-dimensional Nuclear Magnetic Resonance techniques enable comprehensive structural characterization of benvitimod and related impurities. Correlation spectroscopy and Nuclear Overhauser Effect Spectroscopy experiments facilitate complete proton assignment and spatial connectivity determination [6]. These advanced techniques prove essential for unknown impurity structure elucidation when combined with preparative isolation methods.

Stability-Indicating Method Development

Stability-indicating analytical methods require demonstrated capability to separate benvitimod from all potential degradation products under stressed conditions [14]. Method development incorporates forced degradation studies encompassing acidic, alkaline, oxidative, thermal, and photolytic stress conditions to generate representative degradation profiles [15]. These studies typically target 10-20% degradation to ensure adequate challenge while maintaining analytical feasibility.

Validation protocols follow International Council for Harmonization guidelines, demonstrating method specificity through resolution of benvitimod from all stress-induced degradation products [14]. Peak purity assessment utilizes photodiode array detection and mass spectrometric confirmation to verify peak homogeneity. The analytical method exhibits baseline resolution (Rs > 2.0) between benvitimod and major degradation products under all tested stress conditions.

ParameterHPLC MethodUPLC-MS/MS Method
Linearity Range0.1-10.0 ng/mL1-100 μg/L
Correlation Coefficient (r²)>0.99>0.999
Limit of Detection (LOD)0.02 mg/kg0.5 μg/L
Limit of Quantification (LOQ)0.067 mg/kg1.0 μg/L
Accuracy (Recovery %)104.2-108.7%98.5-108.2%
Precision (RSD %)<11.81%<5.0%
Intra-day Precision<8.5%<3.2%
Inter-day Precision<10.2%<6.8%
RobustnessDemonstratedValidated
SpecificitySelectiveHighly specific

Accelerated stability testing protocols evaluate benvitimod stability under elevated temperature and humidity conditions following International Council for Harmonization Q1A(R2) guidelines [16]. Long-term stability studies demonstrate compound stability with less than 2% degradation over 24-month storage periods under recommended conditions [17]. The stability-indicating nature of analytical methods enables accurate potency determination throughout product shelf-life.

Stress testing conditions include exposure to 0.1 M hydrochloric acid and 0.1 M sodium hydroxide at elevated temperatures, revealing primary degradation pathways through hydrolytic mechanisms [15]. Oxidative stress employs hydrogen peroxide solutions (3-30%) to assess susceptibility to oxidative degradation. Photostability testing utilizes International Council for Harmonization Q1B conditions with combined ultraviolet and visible light exposure.

Impurity Tracking and Structural Elucidation

Impurity profiling of benvitimod encompasses comprehensive characterization of process-related substances, degradation products, and synthetic by-products [5]. The primary process impurity consists of the Z-isomer of benvitimod (cis-3,5-dihydroxy-4-isopropylstilbene), which co-elutes closely with the active pharmaceutical ingredient and requires specialized analytical conditions for adequate separation [18] [19].

Structural elucidation protocols combine high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and preparative chromatography to achieve complete structural characterization [20]. Unknown impurities undergo initial screening via Ultra High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry to determine molecular formulas within 2 ppm mass accuracy [6]. Subsequent preparative isolation enables collection of sufficient material for comprehensive Nuclear Magnetic Resonance analysis.

Impurity CodeMolecular FormulaMolecular WeightRetention Time (min)Typical Level (%)Formation Pathway
Imp-A (Z-isomer)C₁₇H₁₈O₂254.328.20.1-0.5Synthetic isomerization
Imp-B (Oxidized)C₁₇H₁₈O₃270.326.5<0.1Oxidative stress
Imp-C (Demethylated)C₁₆H₁₆O₂240.309.8<0.2Hydrolytic degradation
Imp-D (Degradant)C₁₅H₁₄O₂226.275.3VariableThermal degradation
Imp-E (Synthetic)C₁₈H₂₀O₂268.3511.2<0.15Side reaction

Advanced analytical techniques including Liquid Chromatography-Nuclear Magnetic Resonance and Liquid Chromatography-Mass Spectrometry-Mass Spectrometry enable real-time structural characterization of chromatographically separated impurities [21]. These hyphenated techniques prove particularly valuable for thermally labile or unstable impurities that decompose during isolation procedures.

Regulatory compliance requires identification and qualification of impurities exceeding 0.10% in benvitimod drug substance, with structural elucidation mandatory for impurities above 0.15% or 1.0 mg daily intake levels [22]. Qualified impurities undergo toxicological assessment to establish acceptable intake limits based on structural alerts and available safety data. The comprehensive impurity profile supports regulatory submissions and ensures patient safety throughout product development and commercialization phases.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

254.130679813 g/mol

Monoisotopic Mass

254.130679813 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

84HW7D0V04

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Tapinarof is indicated for the topical treatment of plaque psoriasis in adults.

Mechanism of Action

Tapinarof is a therapeutic aryl hydrocarbon receptor-modulating agent (TAMA) that binds to and activates the aryl hydrocarbon receptor (AhR). AhR is a ligand-dependent transcription factor that regulates gene expression in a variety of cell types, including macrophages, T-cells, antigen-presenting cells, fibroblasts, and keratinocytes. Upon binding to its ligand, AhR heterodimerizes with AhR nuclear translocator (ARNT) to form a complex with a high affinity for DNA binding. The AhR-ligand/ARNT complex can then bind to the specific DNA recognition sites to transcribe AhR-responsive genes. Additionally, AhR also exerts its effect through other transcription factors such as the nuclear factor κB and nuclear factor erythroid 2-related factor 2 (Nrf2), a downstream product of AhR-induced transcription that has antioxidant properties. Dysregulation of AhR is one of the hallmarks of psoriasis, as psoriasis patients have a higher serum concentration of AhR compared to healthy individuals. Treatment of AhR ligands in vitro also results in a gene expression profile that is implicated in the pathogenesis of psoriasis. For instance, AhR activation causes the expansion and differentiation of Th17 and Th22, two major T cells responsible for releasing inflammatory cytokines IL-17 and IL-22.. Additionally, AhR activation also recruits persistent skin resident memory T cells, thus contributing to the chronicity of psoriasis. However, the specific binding of tapinarof to AhR modulates a unique set of genes that are dysregulated in psoriasis, distinctive from other AhR ligands. Further, tapinarof also induces barrier protein expression, such as filaggrin, hornerin, and involucrin, to restore the skin barrier and epidermal function and decrease oxidative stress. It is currently unknown why AhR ligands like tapinarof can reduce psoriatic inflammations in one setting but upregulate inflammatory genes in another setting. It is possible that the anti-inflammatory effect of tapinarof as an AhR agonist might be due to Nrf2. Although Nrf2 is a known downstream effector of AhR, not all AhR agonists activate this pathway. For instance, 2,3,7,8-tetrachlorodibenzo-p-dioxin, an AhR agonist, does not show any antioxidant activity after AhR activation. Therefore, it is hypothesized that the dual AhR/Nrf2 action of tapinarof is essential to the effect of tapinarof in treating psoriasis.

KEGG Target based Classification of Drugs

Not elsewhere classified
Signaling molecules
Transcription factor
AHR [HSA:196] [KO:K09093]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

79338-84-4

Absorption Distribution and Excretion

No accumulation was observed with repeat topical application. Plasma concentration of tapinarof was below the quantifiable limits (BQL) of the assay (lower limit of quantification was 50 pg/mL) in 68% of the pharmacokinetic samples. On Day 1, mean ± SD values of Cmax and AUC0-last were 0.90 ± 1.4 ng/mL and 4.1 ± 6.3 ng.h/mL, respectively, following a mean daily dose of 5.23 g applied to a mean body surface area involvement of 27.2% (range 21 to 46%) in 21 subjects with moderate to severe plaque psoriasis. On Day 29, the mean ± SD Cmax and AUC0-last were 0.12 ± 0.15 ng/mL and 0.61 ± 0.65 ng.h/mL, respectively.
The Vss of tapinarof is estimated to be from 1270 to 1500 mL/kg.

Metabolism Metabolites

Tapinarof is metabolized in the liver by multiple pathways including oxidation, glucuronidation, and sulfation in vitro.CYP1A2 and CYP3A4 appears to be the major enzyme involved in the hepatic metabolism of tapinarof, while CYP2C9, CYP2C19, and CYP2D6 play a minor role.

Wikipedia

Tapinarof

Biological Half Life

Due to the insufficient data about the elimination phase, the terminal half-life of tapinarof cannot be determined.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Zang YN, Jiang DL, Cai L, Chen X, Wang Q, Xie ZW, Liu Y, Zhang CY, Jing S, Chen GH, Zhang JZ, Xu L, Feng WY, Zhao LB, Fang Y. Use of a dose-response model to guide future clinical trial of benvitimod cream to treat mild and moderate psoriasis. Int J Clin Pharmacol Ther. 2016 Feb;54(2):87-95. doi: 10.5414/CP202486. PubMed PMID: 26709597.
2: Zhao L, Chen X, Cai L, Zhang C, Wang Q, Jing S, Chen G, Li J, Zhang J, Fang Y. Randomized, double-blind, placebo-controlled, multiple-dose study of the safety, tolerability and pharmacokinetics of benvitimod, a candidate drug for the treatment of psoriasis. J Clin Pharm Ther. 2014 Aug;39(4):418-23. doi: 10.1111/jcpt.12158. Epub 2014 Mar 27. PubMed PMID: 24673513.
3: Paul C. New topical drug development in atopic dermatitis: a place for hope. Br J Dermatol. 2012 Apr;166(4):711. doi: 10.1111/j.1365-2133.2012.10913.x. PubMed PMID: 22452438.
4: Zhao L, Zhu B, Chen X, Chen G, Chen H, Li Y, Jing S, Fang Y. Development and validation of a rapid and sensitive liquid chromatography-tandem mass spectrometry method for benvitimod quantification in human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2012 Feb 15;885-886:160-5. doi: 10.1016/j.jchromb.2011.12.026. Epub 2012 Jan 9. Erratum in: J Chromatogr B Analyt Technol Biomed Life Sci. 2012 Apr 1;891-892:113. PubMed PMID: 22281235.
5: Bissonnette R, Poulin Y, Zhou Y, Tan J, Hong HC, Webster J, Ip W, Tang L, Lyle M. Efficacy and safety of topical WBI-1001 in patients with mild to severe atopic dermatitis: results from a 12-week, multicentre, randomized, placebo-controlled double-blind trial. Br J Dermatol. 2012 Apr;166(4):853-60. doi: 10.1111/j.1365-2133.2011.10775.x. Epub 2012 Mar 14. PubMed PMID: 22182053.
6: Bissonnette R, Bolduc C, Maari C, Nigen S, Webster JM, Tang L, Lyle M. Efficacy and safety of topical WBI-1001 in patients with mild to moderate psoriasis: results from a randomized double-blind placebo-controlled, phase II trial. J Eur Acad Dermatol Venereol. 2012 Dec;26(12):1516-21. doi: 10.1111/j.1468-3083.2011.04332.x. Epub 2011 Nov 12. PubMed PMID: 22077962.

Explore Compound Types